
2'-Amino-4'-bromo-2,2,2-trifluoroacetophenone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H5BrF3NO It is characterized by the presence of an amino group, a bromo substituent, and a trifluoromethyl group attached to an acetophenone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone typically involves the bromination of 2,2,2-trifluoroacetophenone followed by the introduction of an amino group. One common method involves the use of bromine in the presence of a catalyst to achieve bromination. The reaction conditions often include a solvent such as acetic acid and a temperature range of 0-25°C. The subsequent introduction of the amino group can be achieved through nucleophilic substitution using ammonia or an amine source under controlled conditions .
Industrial Production Methods
Industrial production of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications .
化学反应分析
Types of Reactions
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The bromo substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide, thiols, and amines are employed under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromo and trifluoromethyl groups can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
4’-Bromo-2,2,2-trifluoroacetophenone: Lacks the amino group, making it less versatile in biochemical applications.
2,2,2-Trifluoroacetophenone: Lacks both the bromo and amino groups, resulting in different chemical reactivity and applications.
Uniqueness
2’-Amino-4’-bromo-2,2,2-trifluoroacetophenone is unique due to the presence of both the amino and bromo groups, which confer distinct chemical and biological properties.
属性
分子式 |
C8H5BrF3NO |
|---|---|
分子量 |
268.03 g/mol |
IUPAC 名称 |
1-(2-amino-4-bromophenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3H,13H2 |
InChI 键 |
PDEHMDPCPDRUHN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Br)N)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





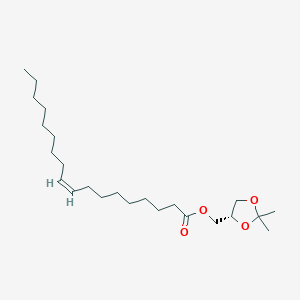


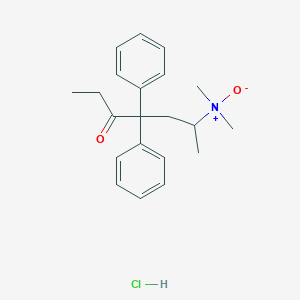
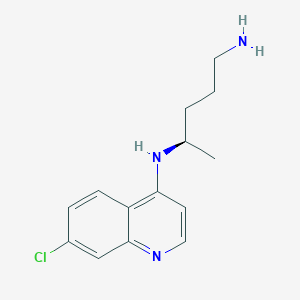
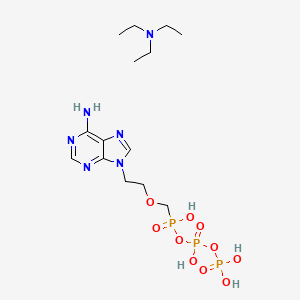

![(1R,4S,4'Z,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-21-[tert-butyl(dimethyl)silyl]oxy-24-hydroxy-4'-methoxyimino-5',11,13,22-tetramethyl-6'-[(E)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B13437730.png)
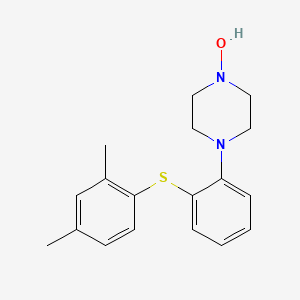
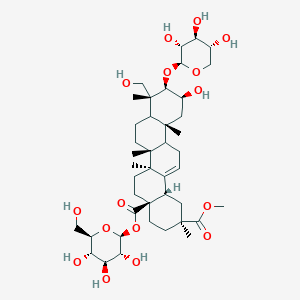
![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
